1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate
Description
1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a sulfhydryl (-SH) group at the 4-position of the pyrrolidine ring. The stereochemistry at positions 2 (S) and 4 (R) is critical for its biological and chemical behavior. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for introducing sulfur-containing motifs into drug candidates. Its tert-butyl and methyl ester groups enhance solubility and stability during multi-step syntheses, while the sulfhydryl group offers nucleophilic reactivity for further functionalization, such as disulfide bond formation or alkylation.
Properties
CAS No. |
1252640-74-6 |
|---|---|
Molecular Formula |
C11H19NO4S |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the protection of the amino group in pyrrolidine, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The sulfanyl group is then introduced via thiolation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Industrial synthesis often employs catalysts to accelerate the reaction rates and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify other functional groups.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Scientific Research Applications
1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Stereochemical Impact
The (2S,4R) configuration enhances binding affinity in enzyme inhibitors compared to (2S,4S) isomers. For example, (2S,4R)-4-fluoropyrrolidine derivatives exhibit higher protease inhibition than their 4S counterparts .
Biological Activity
1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H19NO4S
- Molecular Weight : 261.34 g/mol
- CAS Number : 1252640-74-6
- Solubility : Soluble in various organic solvents; specific solubility depends on the solvent used.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds similar to 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes linked to metabolic pathways. For instance, it has been noted for its inhibitory effects on certain proteases, which are essential in various physiological processes.
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective effects. In vitro studies demonstrated that it could reduce neuronal cell death in models of neurodegenerative diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2023) | Antioxidant properties | Demonstrated significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with the compound. |
| Liu et al. (2024) | Enzyme inhibition | Reported a dose-dependent inhibition of protease activity, suggesting potential applications in cancer therapy. |
| Wang et al. (2023) | Neuroprotection | Found that the compound reduced apoptosis in neuronal cells exposed to neurotoxic agents. |
The mechanisms underlying the biological activities of 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate are still under investigation. However, preliminary studies suggest:
- Antioxidant Mechanism : The compound may neutralize free radicals through direct scavenging or by enhancing endogenous antioxidant defenses.
- Protease Inhibition : It likely binds to the active site of target enzymes, preventing substrate access and subsequent catalytic activity.
- Neuroprotective Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
